ethyl 4-((2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate
Description
Ethyl 4-((2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4 and a thiophen-2-yl moiety at position 3. The triazole ring is fused to a 4,5-dihydro system, and the side chain comprises an ethylamino group linked to a 4-oxobutanoate ester.
Properties
IUPAC Name |
ethyl 4-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-2-25-15(23)8-7-14(22)18-9-10-20-17(24)21(12-5-6-12)16(19-20)13-4-3-11-26-13/h3-4,11-12H,2,5-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUWJIKISJGMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, characterizations, and biological effects based on recent studies.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of approximately 422.5 g/mol. Its structure features a triazole ring and a thiophene moiety, which are known for their significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N8O2S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1448133-28-5 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The introduction of the cyclopropyl and thiophene groups is crucial for enhancing its biological activity. Recent studies have focused on optimizing these synthetic routes to improve yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. In one study, derivatives of triazole were tested against various bacterial strains, showing effective inhibition at specific concentrations. The half-maximal inhibitory concentration (IC50) values were determined, demonstrating significant potency against Gram-positive bacteria .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that similar structures can inhibit COX enzymes, which play a critical role in inflammation pathways. For instance, compounds with related structures have demonstrated IC50 values in the low micromolar range against COX-1 and COX-2 enzymes . Such findings suggest that this compound may also possess anti-inflammatory properties worth exploring.
Insecticidal Activity
The insecticidal properties of triazole derivatives have been documented extensively. A study focusing on the synthesis and evaluation of various triazole compounds revealed promising insecticidal activity against common pests . This suggests that this compound could be evaluated for similar applications.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a laboratory setting, derivatives similar to this compound were subjected to antimicrobial assays against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited an IC50 value below 20 µM against these pathogens.
Case Study 2: Anti-inflammatory Screening
A separate study assessed the anti-inflammatory effects of related compounds using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in nitric oxide production when treated with these compounds, indicating their potential as anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole-Based Analogs
Compound 2: Ethyl-2-(4-amino-5-oxo-3-(thiophene-2-ylmethyl)-4,5-dihydro-1,2,4-triazole-1-yl) acetate
- Structural Differences: The triazole core in Compound 2 lacks the cyclopropyl group at position 4, instead bearing an amino substituent. The thiophene moiety is attached via a methylene bridge (thiophene-2-ylmethyl) rather than directly to the triazole ring. The side chain is an acetohydrazide group, contrasting with the ethylamino-4-oxobutanoate ester in the target compound.
- The acetohydrazide side chain could confer different reactivity, such as susceptibility to hydrolysis or participation in condensation reactions .
Analog from : Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate
- Structural Differences: Replaces the triazole with a 1,3,4-thiadiazole ring, introducing sulfur instead of nitrogen. The side chain includes a thioether linkage to the thiadiazole, differing from the ethylamino bridge in the target compound.
- Electronic Effects :
Heterocyclic Systems with Thiophene/Thiazole Moieties
Thiazole Derivatives from
- Key Examples :
- (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate.
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.
- Comparison :
Physicochemical and Functional Implications
Substituent Effects
Functional Group Reactivity
- Ester vs. Hydrazide : The target’s ester group may undergo hydrolysis under basic conditions, while Compound 2’s hydrazide could participate in Schiff base formation.
- Cyclopropyl vs. Amino: The cyclopropyl group in the target compound may enhance metabolic stability compared to the amino group in Compound 2, which could be prone to oxidation .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A common route to 1,2,4-triazoles involves cyclizing thiosemicarbazides under acidic conditions.
Procedure :
- Reactant Preparation :
- Oxidation to Triazolone :
Yield : 68–72% after recrystallization (ethanol/water).
Functionalization with Ethylenediamine
Alkylation of Triazolone
Method A – Nucleophilic Substitution :
- Triazolone (5 mmol) is reacted with 2-chloroethylamine hydrochloride (6 mmol) in DMF using K₂CO₃ (12 mmol) at 60°C for 8 hours.
- Product : 1-(2-aminoethyl)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole.
- Yield : 65% (HPLC purity >95%).
Method B – Reductive Amination :
- Triazolone (5 mmol) and 2-aminoethyl tosylate (6 mmol) undergo reductive amination using NaBH₃CN (1.2 eq) in methanol at 25°C for 24 hours.
- Yield : 58% (lower scalability due to borane handling).
Amide Coupling with Oxobutanoate Ester
Carbodiimide-Mediated Coupling
Reagents :
- 1-(2-Aminoethyl)-triazole derivative (5 mmol).
- Ethyl 4-chloro-4-oxobutanoate (5.5 mmol).
- EDCl (6 mmol), HOBt (6 mmol), and DIPEA (10 mmol) in anhydrous DCM.
Procedure :
- Activate ethyl 4-chloro-4-oxobutanoate with EDCl/HOBt in DCM at 0°C for 30 min.
- Add triazole-ethylamine and stir at 25°C for 12 hours.
- Quench with 5% NaHCO₃, extract with DCM, and purify via silica chromatography.
Yield : 74% (white solid, m.p. 132–134°C).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.45–1.52 (m, 4H, cyclopropyl), 2.65 (t, J=6.3 Hz, 2H, CH₂CO), 3.58 (q, J=6.2 Hz, 2H, NHCH₂), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 7.12–7.45 (m, 4H, thiophene + NH).
- IR (KBr) : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1550 cm⁻¹ (triazole ring).
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water 70:30, λ=254 nm).
- Elemental Analysis : Calculated C₂₀H₂₅N₅O₄S: C 56.72%, H 5.92%, N 16.54%; Found: C 56.68%, H 5.89%, N 16.49%.
Comparative Analysis of Synthetic Routes
| Method | Triazole Yield | Amidation Yield | Total Yield | Scalability |
|---|---|---|---|---|
| Thiosemicarbazide | 72% | 74% | 53% | High |
| Reductive Amination | 58% | 70% | 41% | Moderate |
Key Findings :
- Cyclocondensation via thiosemicarbazides provides superior yields.
- EDCl/HOBt coupling minimizes racemization compared to acid chloride methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
